1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-cyano-6-methylquinoline with piperidine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the quinoline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
6-Methylquinoline: A derivative with similar structural features but lacking the cyano and piperidine groups.
4-Piperidinecarboxylic acid: A simpler compound that serves as a building block for more complex derivatives. The uniqueness of this compound lies in its combination of the quinoline core with the cyano and piperidinecarboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-2-3-15-14(8-11)16(13(9-18)10-19-15)20-6-4-12(5-7-20)17(21)22/h2-3,8,10,12,16,19H,4-7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMRFQFRLURJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2N3CCC(CC3)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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